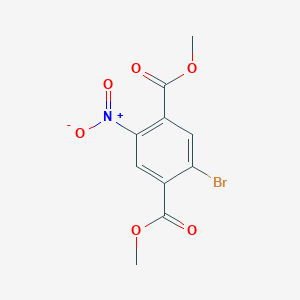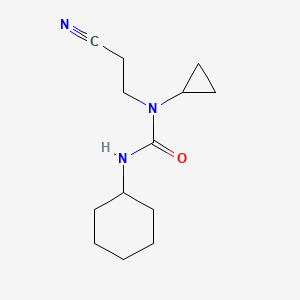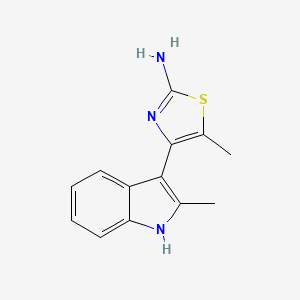
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a fundamental structure in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and sustainable . One common method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with thioamides under specific conditions to form the desired thiazole derivative . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, are often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting proteins involved in this process, such as FtsZ . The compound’s anticancer activity may be attributed to its ability to interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-2-amines also share the thiazole ring and have comparable chemical properties.
Uniqueness
What sets 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine apart is the combination of both indole and thiazole rings in a single molecule. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C13H13N3S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N3S/c1-7-11(12-8(2)17-13(14)16-12)9-5-3-4-6-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16) |
Clé InChI |
BQPCKAMFBKBUND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3=C(SC(=N3)N)C |
Solubilité |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
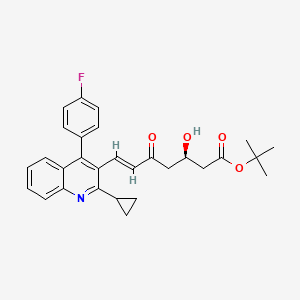
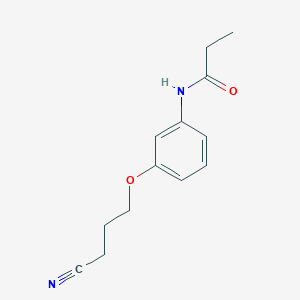

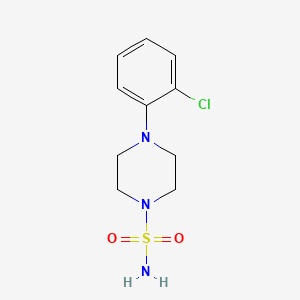

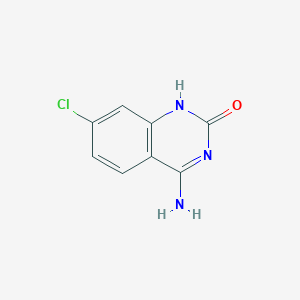
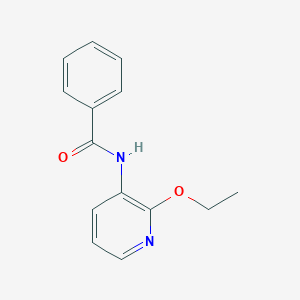


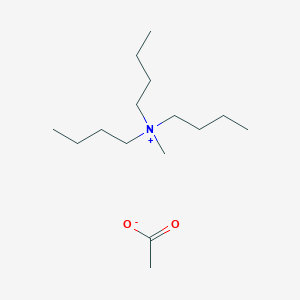
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
